molecular formula C9H5BrFNO2 B1409649 Methyl 5-bromo-4-cyano-2-fluorobenzoate CAS No. 1805188-16-2

Methyl 5-bromo-4-cyano-2-fluorobenzoate

Cat. No.: B1409649
CAS No.: 1805188-16-2
M. Wt: 258.04 g/mol
InChI Key: RQVSBHIODMQDEI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-cyano-2-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-2-fluorobenzoate using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are typically used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: Products include amine derivatives.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The presence of the cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 5-bromo-2-fluorobenzoate
  • Methyl 4-bromo-5-chloro-2-fluorobenzoate

Uniqueness

Methyl 5-bromo-4-cyano-2-fluorobenzoate is unique due to the combination of bromine, cyano, and fluorine substituents, which confer distinct chemical properties

Properties

IUPAC Name

methyl 5-bromo-4-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVSBHIODMQDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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